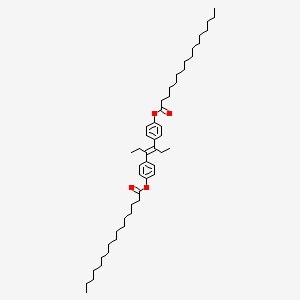
Diethylstilbestrol dipalmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Diethylstilbestrol dipalmitate is synthesized through esterification of diethylstilbestrol with palmitic acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods may involve large-scale esterification processes, followed by purification steps to isolate the final product.
Análisis De Reacciones Químicas
Diethylstilbestrol dipalmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions may convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethylstilbestrol dipalmitate has been studied for its applications in various fields:
Chemistry: It is used as a model compound to study esterification and other chemical reactions.
Biology: The compound’s estrogenic properties make it useful in studying hormonal effects and endocrine disruption.
Medicine: Historically, it was used to treat menopausal symptoms due to its prolonged action.
Industry: It has applications in the development of slow-release formulations for hormonal therapies.
Mecanismo De Acción
Diethylstilbestrol dipalmitate exerts its effects by interacting with estrogen receptors in target cells. These receptors are found in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland . Upon binding to the receptor, the compound activates downstream signaling pathways that regulate gene expression and cellular functions .
Comparación Con Compuestos Similares
Diethylstilbestrol dipalmitate is unique due to its prolonged duration of action and improved tolerability compared to other diethylstilbestrol esters. Similar compounds include:
Diethylstilbestrol dipropionate: Another ester of diethylstilbestrol with a shorter duration of action.
Diethylstilbestrol: The parent compound, which is less effective and has a shorter duration of action compared to its esters.
These compounds share similar estrogenic properties but differ in their pharmacokinetic profiles and clinical applications.
Propiedades
Número CAS |
63019-08-9 |
|---|---|
Fórmula molecular |
C50H80O4 |
Peso molecular |
745.2 g/mol |
Nombre IUPAC |
[4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate |
InChI |
InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+ |
Clave InChI |
JUHYOIKJCUMOSQ-QJGAVIKSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


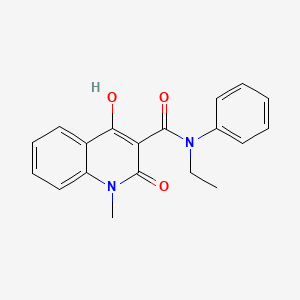

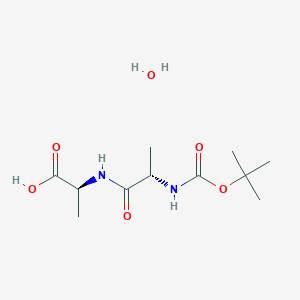
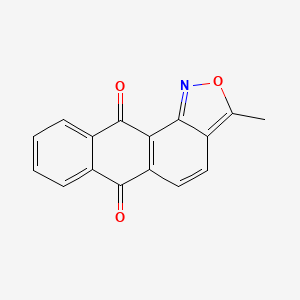
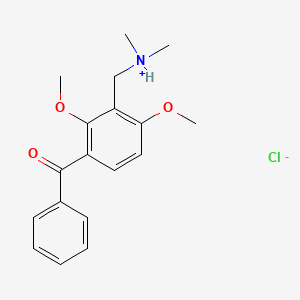
![1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate](/img/structure/B13771110.png)
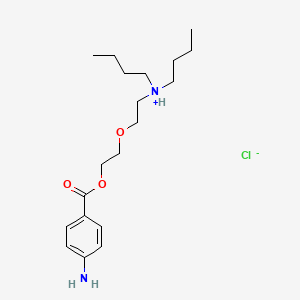
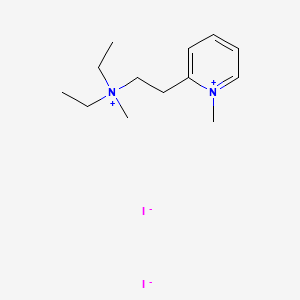
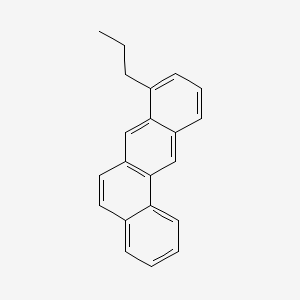
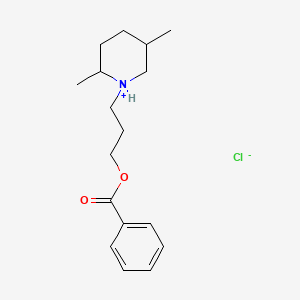
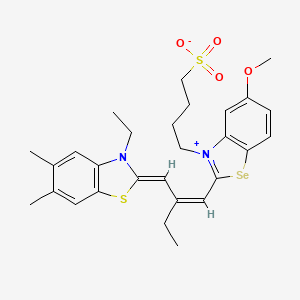
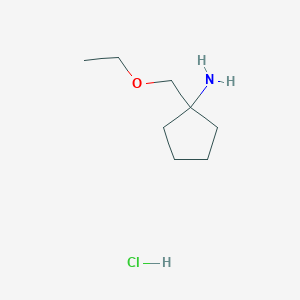
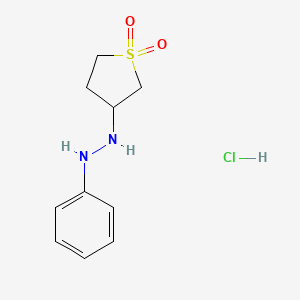
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
